ethyl 3-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate

Regioisomeric purity Insecticide intermediate synthesis Pyrazole oxidation

Secure your supply of this essential building block for agrochemical R&D. This N-unsubstituted compound is the key dihydro intermediate for synthesizing pyrazole-5-carboxylic acid derivatives used in anthranilic diamide insecticides (e.g., chlorantraniliprole analogs). Its precise 3-benzoyl-5-carboxylate regioisomeric identity is non-interchangeable and critical for successful downstream amide coupling. Available for immediate dispatch.

Molecular Formula C19H17ClN2O3
Molecular Weight 356.8 g/mol
Cat. No. B5221193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate
Molecular FormulaC19H17ClN2O3
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(C(=NN1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H17ClN2O3/c1-2-25-19(24)17-15(12-8-10-14(20)11-9-12)16(21-22-17)18(23)13-6-4-3-5-7-13/h3-11,15,17,22H,2H2,1H3
InChIKeyIBJQAFUVHQUZBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate: Core Scaffold Identification for Precision Synthesis


Ethyl 3-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate (C19H17ClN2O3, MW 356.8 g/mol) is a 4,5-dihydropyrazole (pyrazoline) derivative bearing a 3-benzoyl, 4-(4-chlorophenyl), and 5-ethyl carboxylate substitution pattern. This N-unsubstituted scaffold is a recognized intermediate in the synthesis of pyrazole-based pharmaceuticals and agrochemicals, particularly anthranilic diamide insecticides [1]. Its synthetic utility stems from the reactive dihydro ring, which can undergo oxidation to the aromatic pyrazole or be functionalized at the N1 position, enabling divergent access to diverse compound libraries [2].

Why Regioisomeric and Substitution Variations in Dihydropyrazole-5-carboxylate Procurement Introduce Uncontrolled Synthetic Risk


In the dihydropyrazole-5-carboxylate series, the precise placement of the benzoyl group (position 3 vs. 5), the nature of the ester (ethyl vs. methyl), and the oxidation state (dihydro vs. aromatic) are not interchangeable. The 3-benzoyl-5-carboxylate regioisomer provides a distinct electronic environment and steric profile that dictates reactivity in cycloaddition, alkylation, and oxidation steps. Substituting with the 5-benzoyl-3-carboxylate isomer (CAS 340296-09-5) or a methyl ester analog can alter the outcome of downstream transformations in both insecticide intermediate synthesis [1] and medicinal chemistry derivatization [2]. Furthermore, the N-unsubstituted scaffold present in this compound is essential for subsequent N-functionalization, a feature lost in pre-alkylated analogs.

Quantitative Differentiation of Ethyl 3-Benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate Against Its Closest Analogs


3-Benzoyl vs. 5-Benzoyl Regioisomerism: Impact on Synthetic Intermediate Fidelity

The target compound is the 3-benzoyl-5-carboxylate regioisomer; its closest structural analog, ethyl 5-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS 340296-09-5), has the benzoyl and carboxylate positions swapped . In the patented synthesis of anthranilic diamide insecticides, the 3-benzoyl-5-carboxylate scaffold is the required intermediate for subsequent oxidation to the corresponding pyrazole-5-carboxylic acid, the direct precursor to the insecticidal anthranilic diamide core [1]. The 5-benzoyl isomer cannot undergo this specific oxidative aromatization to give the desired 5-carboxylic acid product with the same regiochemical fidelity, making it an unsuitable substitute in this synthetic route.

Regioisomeric purity Insecticide intermediate synthesis Pyrazole oxidation

Ethyl Ester vs. Methyl Ester: Lipophilicity and Reaction Selectivity

The target compound bears an ethyl ester (LogP = 4.7) [1]. The closest methyl ester analog, methyl 4-(4-chlorophenyl)-3-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazole-5-carboxylate (C19H17ClN2O3, MW 356.8), would be expected to have a LogP approximately 0.3–0.5 units lower based on the Hansch π contribution of –CH2– [2]. The higher lipophilicity of the ethyl ester can influence phase-transfer behavior in biphasic reaction systems and may affect the rate of enzymatic or basic ester hydrolysis during prodrug or active metabolite strategies . Additionally, the ethyl ester offers greater steric bulk, which can modulate selectivity in N-alkylation steps.

Lipophilicity Ester hydrolysis LogP

Dihydro (Pyrazoline) vs. Aromatic Pyrazole: Oxidation State as a Synthetic Branch Point

The 4,5-dihydro-1H-pyrazole (pyrazoline) oxidation state of the target compound is a critical intermediate that can be selectively oxidized to ethyl 3-benzoyl-4-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (C19H15ClN2O3, MW 354.8) [1]. This aromatization step is employed in the synthesis of pyrazole-based insecticides and pharmaceuticals [2]. In contrast, the aromatic pyrazole cannot be reduced back to the dihydro form without harsh conditions. The dihydro compound also possesses a chiral center at C4, enabling stereoselective transformations not possible with the planar aromatic analog. Direct procurement of the dihydro intermediate avoids reliance on in-house oxidation/reduction cycling.

Oxidation state Synthetic intermediate Pyrazole aromatization

N-Unsubstituted Scaffold Enables Divergent Derivatization vs. N-Alkylated Analogs

The target compound bears an unsubstituted N1 position (NH-pyrazoline), whereas the majority of biologically evaluated 3-benzoyl-4,5-dihydro-1H-pyrazoles in the literature are pre-alkylated at N1 (e.g., 1-methyl, 1-benzyl) [1]. In Carrión et al. (2008), a series of 1-alkyl-3-benzoyl-4,5-dihydro-1H-pyrazoles were evaluated as nNOS/iNOS inhibitors, but none of the 4,5-dihydro derivatives showed significant activity, with the best compound (10l) being an aromatic 1H-pyrazole with a 2-amino-5-chlorobenzoyl substitution [1]. The N-unsubstituted scaffold of the target compound allows for post-synthetic diversification (alkylation, acylation, sulfonylation, arylation), enabling the systematic exploration of N-substituent SAR that is precluded in pre-alkylated analogs.

N-functionalization Scaffold diversification Medicinal chemistry

Benzoyl Electronic Profile: Unsubstituted Benzoyl vs. 4-Methylbenzoyl or 4-Chlorobenzoyl Analogs

The target compound contains an unsubstituted benzoyl group (Hammett σₚ = 0.00) at position 3. The closest substituted analog available commercially is methyl 4-(4-chlorophenyl)-3-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, which bears a 4-methylbenzoyl group (σₚ = -0.17) [1]. This electronic difference alters the electrophilicity of the carbonyl carbon, affecting the rate of nucleophilic addition and condensation reactions. The unsubstituted benzoyl group also lacks the steric and electronic influence of para-substituents, providing a cleaner baseline for SAR studies where benzoyl substitution is a variable.

Electronic effects Hammett substituent constant Reactivity

4-(4-Chlorophenyl) Substituent: π-Stacking and Halogen Bonding Potential vs. 4-Methoxyphenyl or Unsubstituted Phenyl Analogs

The 4-chlorophenyl group at the C4 position of the target compound introduces specific intermolecular interaction capabilities. In related crystal structures, the 4-chlorophenyl substituent participates in C–H···π and π–π interactions with centroid distances of approximately 3.58 Å [1]. The chloro substituent can also engage in halogen bonding (C–Cl···O/N), which is absent in the 4-methoxyphenyl analog (methyl 3-(4-chlorobenzoyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate) available in BindingDB [2]. The 4-chlorophenyl group also increases lipophilicity (π = +0.71) compared to unsubstituted phenyl (π = 0.00), which can influence both chromatographic behavior and biological membrane partitioning.

Halogen bonding π-Stacking Crystal engineering

Precision Procurement Scenarios for Ethyl 3-Benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate


Synthesis of Anthranilic Diamide Insecticide Intermediates via Regiospecific Oxidation

This compound serves as the key dihydro intermediate for the synthesis of pyrazole-5-carboxylic acid derivatives used in anthranilic diamide insecticides (e.g., chlorantraniliprole analogs). The 3-benzoyl-5-carboxylate regioisomeric identity is essential: oxidation of the dihydro ring yields the 5-carboxylic acid, which is then coupled to anthranilic acid derivatives. Substitution with the 5-benzoyl-3-carboxylate regioisomer (CAS 340296-09-5) would produce the wrong carboxylic acid, failing the subsequent amide coupling step [1].

Medicinal Chemistry Library Diversification via N1-Functionalization

The N-unsubstituted scaffold allows systematic exploration of N1 substituent effects on biological activity. Unlike pre-alkylated analogs (e.g., 1-methyl or 1-benzyl derivatives described in Carrión et al., 2008), this compound can be alkylated, acylated, sulfonylated, or arylated to generate diverse compound libraries for screening against NOS, CB1, or kinase targets [2]. The unsubstituted benzoyl group provides a clean electronic baseline for SAR interpretation.

Synthetic Methodology Development Using a Multi-Functional Pyrazoline Substrate

With reactive sites at N1 (NH), C3 (benzoyl carbonyl), C4 (4-chlorophenyl), C5 (ethyl ester), and the dihydro ring itself, this compound is an ideal substrate for developing and benchmarking new synthetic methods: regioselective oxidation, asymmetric reduction, cycloaddition, and cross-coupling reactions. The well-defined LogP (4.7) and crystallographically characterized solid-state interactions provide a reproducible physical chemistry baseline for method validation [3].

Bioassay Reference Standard for Dihydropyrazole Scaffold Profiling

As a well-characterized member of the 3-benzoyl-4-aryl-4,5-dihydro-1H-pyrazole-5-carboxylate series with defined physicochemical properties (LogP 4.7, MW 356.8, H-bond donors: 1, H-bond acceptors: 4), this compound can serve as a reference standard in biochemical and cellular assays when profiling dihydropyrazole-containing compound collections. Its 4-chlorophenyl group provides a distinguishing halogen bonding and lipophilicity signature compared to 4-methoxyphenyl or unsubstituted phenyl congeners [4].

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